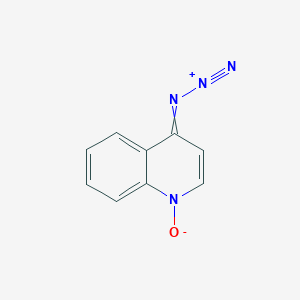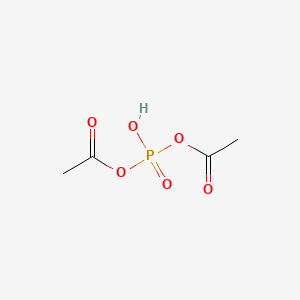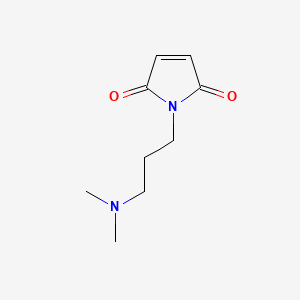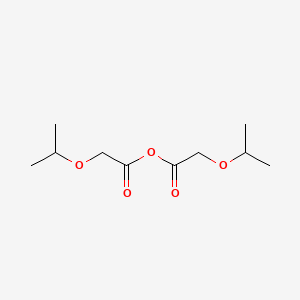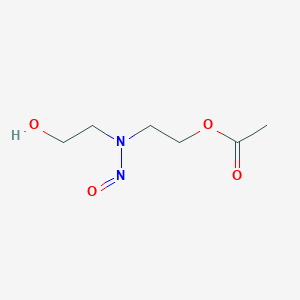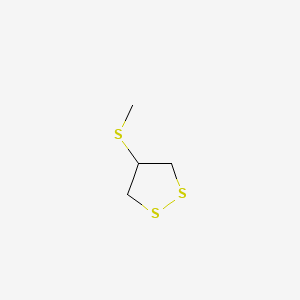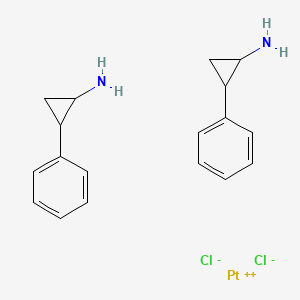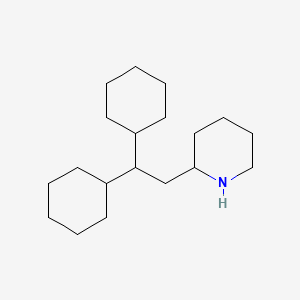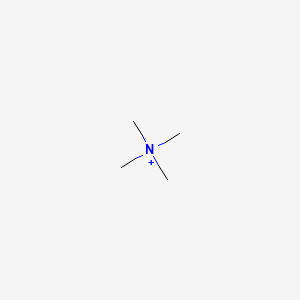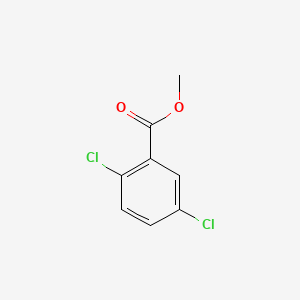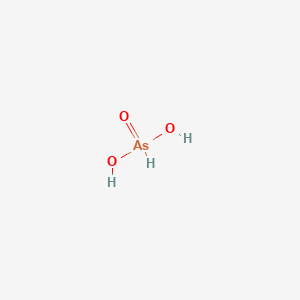
Arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonic acid is a member of arsonic acids. It is a conjugate acid of an arsonate(1-).
Applications De Recherche Scientifique
Complex Structures and Hydrogen Bonding : Arsonic acid forms complexes with alkaline earth metals like Mg, Ca, Sr, and Ba, which have been studied for their structural properties and hydrogen bonding interactions (Smith & Wermuth, 2017).
Environmental Impact and Degradation : Research has focused on the degradation of phenyl-substituted arsonic acids, common in the poultry industry, under hydroxyl radical generating conditions, revealing insights into environmental impacts and remediation strategies (Xu et al., 2007).
Synthesis Techniques : Various methods like the Bart, Bechamp, and Rosenmund reactions have been explored for the preparation of aromatic arsonic acids, highlighting the chemical synthesis aspect of arsonic acid research (Hamilton & Morgan, 2011).
Surface Modification of Nanoparticles : Arsonic acid has been investigated as an anchor group for the surface modification of iron oxide nanoparticles, demonstrating its utility in enhancing the stability and functionality of nanoparticles (Ahn, Moon, & Lee, 2013).
Forensic Analysis : Studies have explored the impact of arsonic acid on ignitable liquids like fuels and thinners, which are relevant in the context of forensic analysis of arson cases (Martín-Alberca et al., 2018).
Biotransformation in Environmental Contexts : The biotransformation of arsonic acid derivatives like roxarsone by Clostridium species, and its environmental implications, especially in relation to arsenic contamination, have been a subject of study (Stolz et al., 2007).
Propriétés
Nom du produit |
Arsonic acid |
|---|---|
Formule moléculaire |
AsH3O3 |
Poids moléculaire |
125.944 g/mol |
Nom IUPAC |
arsonic acid |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4) |
Clé InChI |
BUSBFZWLPXDYIC-UHFFFAOYSA-N |
SMILES canonique |
O[AsH](=O)O |
Synonymes |
arsonate arsonic acid arsonic acid, ion(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



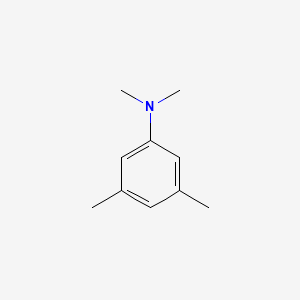
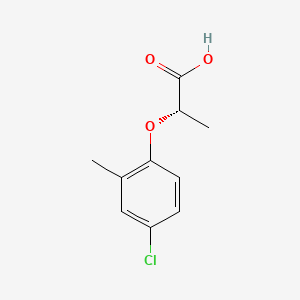
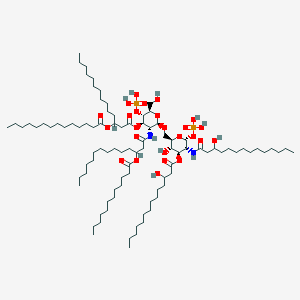
![1-Cyclohexyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B1211762.png)
